Cas no 329903-11-9 (5-nitro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide)

5-Nitro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide is a specialized sulfonamide derivative featuring a benzothiophene core with a nitro substituent at the 5-position. This compound is of interest in medicinal chemistry due to its potential as a scaffold for designing enzyme inhibitors, particularly targeting carbonic anhydrases or other sulfonamide-sensitive proteins. The presence of both nitro and sulfamoyl groups enhances its electrophilic character, facilitating interactions with biological targets. Its well-defined structure allows for precise modifications to optimize binding affinity and selectivity. The compound's stability under physiological conditions and synthetic accessibility further contribute to its utility in drug discovery and biochemical research.
5-nitro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide structure
329903-11-9 structure
Product Name:5-nitro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide
CAS No:329903-11-9
MF:C15H11N3O5S2
MW:377.3949406147
CID:6376958
PubChem ID:2325201
Update Time:2025-06-10

5-nitro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-nitro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide
    • 5-nitro-N-(4-sulfamoylphenyl)benzo[b]thiophene-2-carboxamide
    • Benzo[b]thiophene-2-carboxamide, N-[4-(aminosulfonyl)phenyl]-5-nitro-
    • AKOS001629562
    • SR-01000442350-1
    • F0447-0016
    • Oprea1_162182
    • 329903-11-9
    • EU-0039189
    • SR-01000442350
    • Z51813302
    • Inchi: 1S/C15H11N3O5S2/c16-25(22,23)12-4-1-10(2-5-12)17-15(19)14-8-9-7-11(18(20)21)3-6-13(9)24-14/h1-8H,(H,17,19)(H2,16,22,23)
    • InChI Key: XQEVQFFZXFRHAR-UHFFFAOYSA-N
    • SMILES: C12=CC=C([N+]([O-])=O)C=C1C=C(C(NC1=CC=C(S(N)(=O)=O)C=C1)=O)S2

Computed Properties

  • Exact Mass: 377.01401281g/mol
  • Monoisotopic Mass: 377.01401281g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 622
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 172Ų

Experimental Properties

  • Density: 1.621±0.06 g/cm3(Predicted)
  • pka: 9.86±0.12(Predicted)

5-nitro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide Pricemore >>

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